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Compound of Interest

Compound Name: N-Nitroso-3-hydroxypiperidine

CAS No.: 55556-85-9

Cat. No.: B1221510

Get Quote

N-Nitroso-3-hydroxypiperidine (NHP), a member of the potent N-nitrosamine class of

compounds, represents a molecule of significant interest in toxicology, metabolic studies, and

pharmaceutical quality control. As a known metabolite of the powerful carcinogen N-

nitrosopiperidine (NPIP) and a potential impurity in pharmaceutical products, a comprehensive

understanding of its chemical properties, metabolic fate, and analytical detection is paramount.

[1] This guide synthesizes current knowledge to provide a detailed technical overview of NHP,

moving from its fundamental chemistry to its biological implications and the methodologies

required for its precise quantification. It is designed to serve as a critical resource for

professionals engaged in research and development where the identification and control of

genotoxic impurities are essential.

Section 1: Core Chemical & Physical Identity
N-Nitroso-3-hydroxypiperidine, also known by its IUPAC name 1-Nitrosopiperidin-3-ol, is a

derivative of the piperidine heterocyclic ring system.[2][3] Its structure is characterized by a

nitroso group (-N=O) attached to the nitrogen of the piperidine ring and a hydroxyl group (-OH)

at the 3-position. This structure confers specific chemical and physical properties that influence

its stability, reactivity, and metabolic processing. Many N-nitroso compounds are recognized as
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carcinogens, a classification that dictates stringent handling protocols and the need for

sensitive detection methods.[4][5]

Table 1: Chemical Identifiers and Properties of N-Nitroso-3-hydroxypiperidine

Property Value Reference(s)

CAS Number 55556-85-9 [3][6][7]

Molecular Formula C₅H₁₀N₂O₂ [2][3][6]

Molecular Weight 130.15 g/mol [3][7]

IUPAC Name 1-nitrosopiperidin-3-ol [3]

Common Synonyms
NN-3-P, 3-Hydroxy-N-

nitrosopiperidine
[3]

Chemical Class N-Nitrosamine [3]

Primary Use
Research chemical, analytical

standard
[2][4][8]

Section 2: Synthesis and Safe Handling
The synthesis of NHP is typically achieved through the nitrosation of its secondary amine

precursor, 3-hydroxypiperidine. The precursor itself can be synthesized via several routes,

including the catalytic hydrogenation of 3-hydroxypyridine.[9][10] The subsequent nitrosation

reaction is a standard procedure for generating N-nitrosamines.

Logical Synthesis Workflow
The diagram below illustrates a common two-step pathway for the laboratory-scale synthesis of

N-Nitroso-3-hydroxypiperidine. The critical step is the controlled reaction of the secondary

amine with a nitrosating agent under acidic conditions.
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Step A: Precursor Synthesis

Step B: Nitrosation
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Caption: General synthesis pathway for N-Nitroso-3-hydroxypiperidine.

Exemplar Protocol: Nitrosation of 3-Hydroxypiperidine
This protocol describes a generalized method for the synthesis of NHP. Causality: The use of

an acidic medium is critical as it generates nitrous acid (HNO₂) in situ from sodium nitrite,

which is the active nitrosating species. The reaction is performed at low temperatures to

minimize the decomposition of nitrous acid and prevent unwanted side reactions.

Dissolution: Dissolve 3-hydroxypiperidine hydrochloride in deionized water in a round-bottom

flask equipped with a magnetic stirrer. Place the flask in an ice-water bath to maintain a

temperature of 0-5 °C.
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Acidification: Slowly add concentrated hydrochloric acid dropwise to the solution. This

ensures the protonation of the piperidine nitrogen is in equilibrium and provides the

necessary acidic environment.

Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in deionized water.

Add this solution dropwise to the chilled, stirring reaction mixture over 30-60 minutes. The

slow addition is crucial to control the exothermic reaction and maintain the low temperature.

Reaction: Allow the mixture to stir at 0-5 °C for 2-3 hours after the addition is complete.

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer

Chromatography).

Workup: Once the reaction is complete, neutralize the excess acid by carefully adding a

base (e.g., sodium bicarbonate solution) until the pH is ~7.

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate). The choice of solvent is based on the polarity of NHP and

its preferential partitioning.

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g.,

Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the resulting crude product, typically an oil, using column chromatography

to isolate NHP with high purity.

Safety and Handling Precautions
N-nitrosamines, including NHP, should be handled as potential carcinogens with extreme

caution.[4][8] All manipulations should be performed in a certified chemical fume hood.

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically

resistant gloves, is mandatory. Skin contact should be avoided, as N-nitrosopiperidine can be

absorbed through the skin.[8]

Section 3: Metabolic Activation and Genotoxic
Mechanism
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N-nitrosamines are not directly genotoxic; they require metabolic activation to exert their

carcinogenic effects.[1][11] This bioactivation is primarily catalyzed by the cytochrome P450

(CYP) family of enzymes.[11][12]

Metabolic Pathways of the Parent Compound, N-
Nitrosopiperidine (NPIP)
NHP is a product of the β-hydroxylation of NPIP. However, the principal pathway leading to

carcinogenicity is α-hydroxylation.[12] This distinction is critical: α-hydroxylation generates an

unstable intermediate that decomposes to form a highly reactive electrophile (a diazonium ion),

which can then covalently bind to DNA.[1][11] β-hydroxylation, which forms NHP, is generally

considered a detoxification pathway.
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Caption: Metabolic pathways of N-Nitrosopiperidine (NPIP).

Mechanism of Genotoxicity: From Adduct to Tumor
The formation of covalent DNA adducts by the reactive metabolites of nitrosamines is the

central event in their mechanism of genotoxicity.[1] These adducts can distort the DNA helix,

leading to errors during DNA replication or transcription if not removed by cellular DNA repair

mechanisms. This can result in permanent mutations in critical genes, such as oncogenes and

tumor suppressor genes, initiating the process of carcinogenesis.
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Caption: Logical flow of N-nitrosamine-induced genotoxicity.
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Quantitative Toxicological Data
NHP has been evaluated for its carcinogenic potential. A study in rats established a dose that

produced a 50% tumor incidence (TD₅₀). Due to its potency, NHP was selected as a reference

compound for establishing the acceptable intake (AI) for a specific structural group of N-

nitrosamines.[13]

Table 2: Carcinogenicity Data for N-Nitroso-3-hydroxypiperidine

Species Sex
Administrat
ion Route

Study
Duration

Adjusted
Daily Dose
(TD₅₀)

Reference

Rat Male
Drinking

Water
36 weeks

2.38

mg/kg/day
[13]

Rat Female
Drinking

Water
36 weeks

3.40

mg/kg/day
[13]

Section 4: Modern Analytical Methodologies
The presence of nitrosamine impurities in pharmaceutical products is a major regulatory

concern, necessitating the development of highly sensitive and specific analytical methods for

their detection and quantification.[14] Liquid Chromatography coupled with Tandem Mass

Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Analytical Workflow for Nitrosamine Quantification
The general workflow for analyzing NHP in a complex matrix like a drug product involves

careful sample preparation followed by instrumental analysis. The goal of sample preparation is

to extract the analyte of interest while removing interfering components from the matrix.

1. Sample Weighing
& Dissolution

2. Addition of
Internal Standard

3. Extraction/
Vortexing

4. Centrifugation/
Filtration

5. LC-MS/MS
Analysis

6. Data Processing
& Quantification
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Caption: Standard workflow for LC-MS/MS analysis of NHP.

Exemplar Protocol: LC-MS/MS Quantification of NHP in a
Drug Substance
This protocol is based on the principles outlined in regulatory guidance, such as USP General

Chapter <1469>, for nitrosamine analysis. Causality: The use of an isotopically labeled internal

standard (e.g., NHP-d₄) is critical for accurate quantification, as it co-elutes with the analyte

and compensates for any variations in sample preparation, injection volume, and matrix effects

during ionization.

1. Preparation of Standards and Solutions

Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate deuterated

analogue of NHP (e.g., NHP-d₄) in a suitable solvent like methanol.

NHP Stock Solution: Prepare a stock solution of a certified NHP reference standard in the

same solvent.[2]

Working Standard Solutions: Perform serial dilutions of the NHP stock solution to create a

series of calibration standards spanning the expected concentration range. Fortify each

calibration standard with a fixed concentration of the IS.

Diluent: A typical diluent is 1% formic acid in water. The acid helps to ensure the analytes are

protonated for positive mode electrospray ionization.

2. Sample Preparation

Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.

Add a precise volume of diluent (e.g., 1188 µL) and the internal standard solution (e.g., 12

µL).

Vortex the sample for 20 minutes to ensure complete dissolution and extraction.

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.
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Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

3. Instrumental Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

triple quadrupole mass spectrometer (MS/MS).

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM)

mode. This highly specific mode involves selecting the protonated molecular ion ([M+H]⁺) of

NHP in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific

product ion in the third quadrupole. At least two MRM transitions (one for quantification, one

for confirmation) should be monitored for both NHP and its internal standard.

Table 3: Typical LC-MS/MS Parameters for NHP Analysis
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Parameter Condition Rationale

LC Column
C18 Reverse-Phase (e.g., 100

x 2.1 mm, 1.8 µm)

Provides good retention and

separation for polar to

moderately nonpolar

compounds.

Mobile Phase A 0.1% Formic Acid in Water

Aqueous phase with an acid

modifier for efficient

protonation.

Mobile Phase B
0.1% Formic Acid in Methanol

or Acetonitrile

Organic phase for eluting the

analyte from the C18 column.

Flow Rate 0.3 - 0.5 mL/min
Typical flow rate for analytical-

scale columns.

Gradient

A time-programmed gradient

from high aqueous to high

organic

Ensures that analytes are

focused on the column and

then eluted as sharp peaks.

Ionization Source
Electrospray Ionization (ESI),

Positive Mode

ESI is suitable for polar

molecules; positive mode

detects the protonated [M+H]⁺

ion.

MRM Transitions

e.g., m/z 131.1 → 114.1

(Quantifier), 131.1 → 84.1

(Qualifier)

Specific precursor-to-product

ion transitions provide high

selectivity and sensitivity.

4. System Suitability and Data Analysis

System Suitability: Before running samples, inject a standard solution to verify system

performance. The calibration curve generated from the standards should have a correlation

coefficient (r²) of ≥ 0.99.

Quantification: Calculate the concentration of NHP in the sample by constructing a

calibration curve of the peak area ratio (Analyte/IS) versus concentration and interpolating

the ratio obtained from the unknown sample.
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Conclusion
N-Nitroso-3-hydroxypiperidine is a compound of considerable toxicological and regulatory

importance. Its role as a metabolite of NPIP underscores the complex metabolic pathways that

differentiate between carcinogenic activation and detoxification. For drug development

professionals, NHP represents a potential genotoxic impurity that must be rigorously controlled

and monitored. The methodologies outlined in this guide, particularly the application of high-

sensitivity LC-MS/MS, provide the necessary tools for its accurate quantification. A thorough

understanding of its synthesis, metabolic fate, and analytical chemistry is essential for ensuring

the safety and quality of pharmaceutical products and for advancing research into the

mechanisms of nitrosamine-induced carcinogenesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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